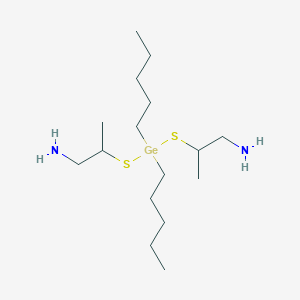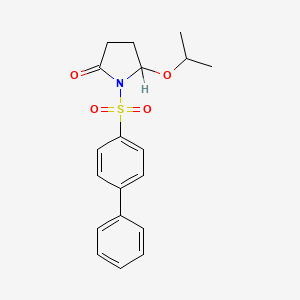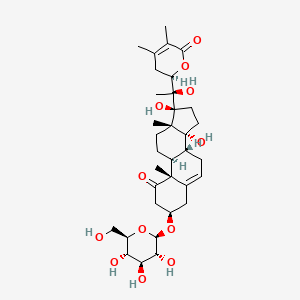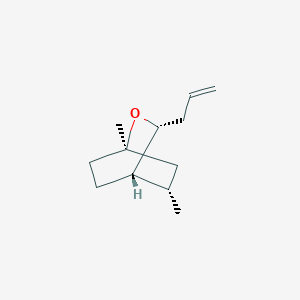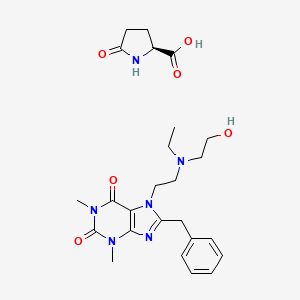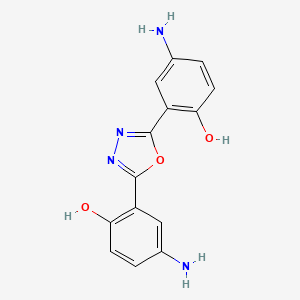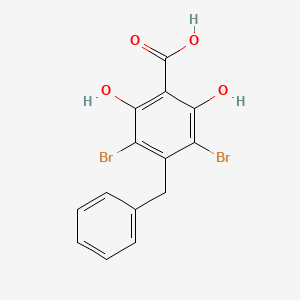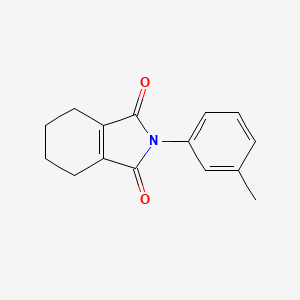
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound that belongs to the class of benzothiazinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Applications De Recherche Scientifique
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets’ activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-6-((p-tolylimino)methyl)phenol
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
Uniqueness
4-Methyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91119-79-8 |
|---|---|
Formule moléculaire |
C18H18N2O2S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-methyl-6-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C18H18N2O2S/c1-13(19-22-11-14-6-4-3-5-7-14)15-8-9-17-16(10-15)20(2)18(21)12-23-17/h3-10H,11-12H2,1-2H3/b19-13+ |
Clé InChI |
JNANMDRBFVPJHZ-CPNJWEJPSA-N |
SMILES isomérique |
C/C(=N\OCC1=CC=CC=C1)/C2=CC3=C(C=C2)SCC(=O)N3C |
SMILES canonique |
CC(=NOCC1=CC=CC=C1)C2=CC3=C(C=C2)SCC(=O)N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


